molecular formula C23H25NO4 B2619569 (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one CAS No. 899390-71-7

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

Cat. No.: B2619569
CAS No.: 899390-71-7
M. Wt: 379.456
InChI Key: GHDMGQGMVRQTEG-IKLMVFQXSA-N
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Description

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzofuran core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: Hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide, can be employed.

    Alkylation with Diethylamino Group:

    Aldol Condensation: The final step involves an aldol condensation reaction to introduce the (E)-3-(2-methoxyphenyl)allylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds or the carbonyl group, leading to saturated derivatives.

    Substitution: Nucleophilic substitution reactions can modify the diethylamino group or other substituents on the benzofuran core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential candidate for the development of new drugs targeting specific biological pathways.

    Diagnostics: Used in the development of diagnostic agents due to its unique chemical properties.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 6-hydroxybenzofuran and 7-aminobenzofuran share structural similarities.

    Diethylamino Substituted Compounds: Compounds such as diethylaminoethyl ethers and amides.

Uniqueness

    Structural Complexity: The combination of a benzofuran core with a diethylamino group and an (E)-3-(2-methoxyphenyl)allylidene moiety makes this compound unique.

    Biological Activity: Its potential biological activity distinguishes it from simpler benzofuran derivatives.

This detailed overview provides a comprehensive understanding of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-4-24(5-2)15-18-19(25)14-13-17-22(26)21(28-23(17)18)12-8-10-16-9-6-7-11-20(16)27-3/h6-14,25H,4-5,15H2,1-3H3/b10-8+,21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDMGQGMVRQTEG-IKLMVFQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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